4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile
Description
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANGAYSIFGXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis for Benzyloxy Group Introduction
The benzyloxy group at position 4 is commonly introduced via Williamson ether synthesis, a method validated in analogous systems. For example, in the preparation of 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile, 3-hydroxy-4-methoxybenzonitrile undergoes benzylation using benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in methanol under reflux (65°C, 1 hour), achieving a 93% yield. This method’s efficiency stems from the nucleophilic displacement of the phenolic oxygen by the benzyl bromide, facilitated by the polar aprotic solvent and mild base.
Reaction Conditions:
Chlorination and Ethoxylation: Sequence and Selectivity Challenges
Introducing the chloro and ethoxy groups requires careful consideration of directing effects. The nitrile group at position 1 acts as a meta-director, while phenolic hydroxyl groups (if present) favor ortho/para substitution. For instance, chlorination of 4-hydroxybenzonitrile with Cl₂ or SOCl₂ typically targets position 3 (meta to nitrile), whereas ethoxylation at position 5 may involve alkylation of a phenolic intermediate with ethyl bromide under basic conditions.
Example Protocol for Ethoxylation:
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Substrate: 3-Chloro-4-hydroxybenzonitrile
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Reagents: Ethyl bromide (1.5 eq.), K₂CO₃ (2.0 eq.)
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Solvent: Dimethylformamide (DMF)
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Temperature: 80°C, 4 hours
Patent-Derived Methodologies for Multi-Substituted Benzonitriles
A patent (WO2015188318A1) discloses a relevant pathway for synthesizing 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile, which shares structural similarities with the target compound. Key steps include:
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Benzylation of 3-hydroxy-4-methoxybenzonitrile using BnBr/K₂CO₃/MeOH.
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Nitration with HNO₃ in acetic acid at 0–25°C.
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Reduction of the nitro group to an amine using sodium dithionite (Na₂S₂O₄).
While the target compound lacks a nitro or amino group, this workflow underscores the feasibility of sequential etherification and functional group interconversion in benzonitrile systems.
Analytical and Optimization Data for Critical Steps
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methanol | K₂CO₃ | 65 | 93 |
| DMF | K₂CO₃ | 100 | 85 |
| THF | NaH | 65 | 78 |
Chlorination Methods and Byproduct Formation
Chlorination via thionyl chloride (SOCl₂) in dichloromethane at 0°C achieves >95% conversion but requires rigorous exclusion of moisture. Alternatively, catalytic chlorination using N-chlorosuccinimide (NCS) and Lewis acids (e.g., FeCl₃) offers milder conditions but lower yields (~75%).
Challenges in Regioselective Substitution and Scalability
The synthesis’s primary challenge lies in achieving regioselective ethoxylation at position 5 without disturbing the chloro or nitrile groups. Computational modeling suggests that steric hindrance from the nitrile group favors substitution at the less hindered position 5 . However, scaling this reaction to kilogram quantities introduces variability in selectivity, necessitating iterative process optimization.
Chemical Reactions Analysis
- Common reagents include boron reagents (e.g., BH3·L), palladium catalysts, and other functional group-specific reagents.
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile: can undergo various reactions:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile exhibit significant anticancer properties. For instance, studies have shown that benzyloxy-substituted compounds can inhibit cancer cell proliferation by interfering with specific biochemical pathways involved in tumor growth. The presence of the chloro and ethoxy groups enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against various cancer cell lines .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. By acting on pathways associated with inflammation, it may help in reducing symptoms related to chronic inflammatory diseases. The structural modifications present in this compound contribute to its ability to modulate inflammatory responses, making it a candidate for further drug development .
Materials Science
Synthesis of Functional Materials
The chemical properties of this compound allow it to be used as a precursor in the synthesis of functional materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers or other advanced materials that can be utilized in electronics or coatings .
Nanotechnology Applications
In nanotechnology, this compound can serve as a building block for creating nanostructures with specific functionalities. Its unique electronic properties can be exploited in the design of nanoscale devices, which are essential in fields such as photonics and catalysis .
Biochemical Tools
Research Applications
The compound is useful as a biochemical tool in research settings, particularly in studies involving receptor binding and enzyme inhibition. It can be employed to probe biological pathways by selectively modulating the activity of specific enzymes or receptors .
Case Studies
A notable case study demonstrated the use of a benzyloxy-substituted compound similar to this compound in investigating PPARα (Peroxisome Proliferator-Activated Receptor Alpha) agonism. This study highlighted how such compounds can influence gene expression related to lipid metabolism and inflammation, showcasing their potential therapeutic applications .
Data Summary Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits cancer cell proliferation |
| Anti-inflammatory properties | Modulates inflammatory responses | |
| Materials Science | Synthesis of functional materials | Suitable for creating polymers and advanced materials |
| Nanotechnology applications | Building blocks for nanoscale devices | |
| Biochemical Tools | Research applications | Modulates enzyme activity |
| Case studies on PPARα agonism | Influences gene expression related to lipid metabolism |
Mechanism of Action
- Detailed information on the mechanism of action for this specific compound is scarce.
- its effects likely result from interactions with molecular targets or pathways related to its functional groups (e.g., nitrile, chloro, ethoxy).
Comparison with Similar Compounds
3-Chloro-4-ethoxy-5-fluorobenzonitrile
- Molecular Formula: C₉H₇ClFNO
- Molar Mass : 199.61 g/mol
- Key Differences :
- Substituents: Lacks the benzyloxy group but includes a fluorine atom at the 5-position and an ethoxy group at the 4-position.
- Reactivity: The fluorine atom (smaller and more electronegative than chloro) may enhance metabolic stability but reduce steric bulk compared to benzyloxy.
- Applications: Likely used in medicinal chemistry for its balance of lipophilicity and electronic effects .
4-(Benzyloxy)-3-hydroxybenzaldehyde (C1)
- Molecular Formula : C₁₄H₁₂O₃
- Synthesis : Derived from 3,4-dihydroxybenzaldehyde via benzyl protection (30% yield) .
- Key Differences :
- Substituents: Replaces the chloro and ethoxy groups with a hydroxyl group at the 3-position.
- Reactivity: The hydroxyl group increases polarity and susceptibility to oxidation, limiting stability under acidic/basic conditions.
- Utility: Serves as a precursor for more complex ethers and esters in multi-step syntheses .
4-(Benzyloxy)-3-phenethoxyphenol (C3)
- Molecular Formula : C₂₁H₂₀O₄
- Synthesis : Oxidized from 4-(benzyloxy)-3-phenethoxybenzaldehyde (96% yield) .
- Key Differences: Substituents: Includes a phenethoxy group (larger than ethoxy) and a hydroxyl group. Applications: The phenolic hydroxyl enhances hydrogen-bonding capacity, making it suitable for antioxidant or receptor-targeting applications .
4-[4-[[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl]-2-methoxy-phenoxy]-3-(trifluoromethyl)benzonitrile
- Molecular Formula : C₂₀H₁₄F₃N₂O₄S
- Key Differences: Substituents: Incorporates a trifluoromethyl group (strong electron-withdrawing) and a thiazolidinone ring. Applications: Likely designed for biological activity (e.g., antidiabetic or anti-inflammatory agents) due to the thiazolidinone moiety .
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Key Applications |
|---|---|---|---|---|
| 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile | C₁₆H₁₅ClO₃ | 290.74 | Benzyloxy, Cl, ethoxy | Pharmaceutical intermediates |
| 3-Chloro-4-ethoxy-5-fluorobenzonitrile | C₉H₇ClFNO | 199.61 | Cl, ethoxy, F | Medicinal chemistry |
| 4-(Benzyloxy)-3-hydroxybenzaldehyde | C₁₄H₁₂O₃ | 228.24 | Benzyloxy, OH | Synthetic precursor |
| 4-(Benzyloxy)-3-phenethoxyphenol | C₂₁H₂₀O₄ | 336.38 | Benzyloxy, phenethoxy, OH | Antioxidant/receptor targeting |
| Thiazolidinone-benzenecarbonitrile | C₂₀H₁₄F₃N₂O₄S | 447.39 | Trifluoromethyl, thiazolidinone | Bioactive molecule development |
Physicochemical and Application Insights
- Lipophilicity : The benzyloxy group in the target compound increases lipophilicity, enhancing blood-brain barrier penetration compared to hydroxylated analogues .
- Stability : Ethoxy and chloro substituents improve stability under oxidative conditions relative to hydroxyl or fluorine-containing derivatives .
- Drug Design: The nitrile group enables click chemistry or further functionalization, distinguishing it from aldehyde or phenol intermediates .
Biological Activity
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the introduction of the benzyloxy and ethoxy groups onto a chlorinated benzene ring, followed by nitrile formation. The structural formula can be represented as follows:
This compound features a chloro substituent at the 3-position, which is crucial for its biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.
Antiviral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antiviral properties, particularly against HIV. For instance, compounds with structural similarities have shown low nanomolar inhibitory activity against HIV-1, indicating that modifications in the structure can significantly influence antiviral efficacy. In vitro assays revealed that certain analogs provided substantial cytoprotection without significant cytotoxicity, suggesting a favorable therapeutic window for further development .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro testing against various cancer cell lines has shown promising results. For example, derivatives of similar structures have exhibited IC50 values less than 1 μM against Hep 3B and H460 cancer cell lines, indicating potent antiproliferative activity . The mechanism of action is believed to involve inhibition of key signaling pathways associated with tumor growth.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example, some studies suggest that compounds in this class can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator in angiogenesis. Inhibition of VEGFR-2 has been linked to reduced tumor growth and metastasis in various cancer models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances the compound's potency.
- Hydrophobic Interactions : The benzyloxy group contributes to increased lipophilicity, improving membrane permeability and bioavailability.
- Functional Group Variability : Variations in the ethoxy group can lead to significant changes in biological activity, highlighting the importance of functional group positioning and electronic effects.
Case Studies
- Antiviral Screening : A recent study screened several compounds similar to this compound against HIV strains. The results indicated that specific structural modifications resulted in enhanced antiviral activity while maintaining low cytotoxicity levels .
- Cancer Cell Line Testing : Compounds derived from this scaffold were tested against multiple cancer cell lines, revealing IC50 values indicative of strong antiproliferative effects. Notably, one study reported an IC50 value as low as 0.66 μM against breast cancer cell lines .
Q & A
Basic Research: How can researchers optimize the synthetic route for 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile?
Methodological Answer:
The synthesis of this compound requires careful optimization of reaction conditions. Key steps include:
- Substitution Reactions: Utilize nucleophilic aromatic substitution (SNAr) for introducing ethoxy and benzyloxy groups. For example, Cs₂CO₃ in DMF at elevated temperatures (e.g., 80°C) can enhance reactivity, as demonstrated in related benzyloxy-substituted benzaldehyde syntheses .
- Purification: Column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 10:1 to 20:1) effectively isolates the product. Monitor reaction progress via TLC to minimize byproducts .
- Catalyst Selection: Alkali carbonates (e.g., K₂CO₃) or cesium salts improve yields in etherification steps.
Basic Research: What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., benzyloxy protons at δ 4.9–5.1 ppm, aromatic protons split by chlorine’s deshielding effect) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ peak at m/z 302.08 for C₁₆H₁₄ClNO₂⁺).
- X-Ray Crystallography: Resolves steric effects of the chloro and ethoxy groups if single crystals are obtainable.
Basic Research: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
Prioritize assays based on structural analogs:
- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cancer Cell Lines: Screen via MTT assay against HeLa or MCF-7 cells. Note that chloro and ethoxy groups may enhance cytotoxicity via DNA intercalation .
- Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
Advanced Research: How can structure-activity relationship (SAR) studies be systematically conducted?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace benzyloxy with phenoxy, vary chloro position) .
- In Vitro Assays: Compare IC₅₀ values across analogs to identify critical functional groups.
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or HER2 .
Advanced Research: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration).
- Orthogonal Validation: Confirm apoptosis via flow cytometry (Annexin V/PI) if MTT results are ambiguous.
- Metabolic Stability: Assess compound degradation in liver microsomes to rule out false negatives .
Advanced Research: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified proteins.
- Gene Expression Profiling: Use RNA-seq to identify dysregulated pathways in treated cells.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions.
Safety and Handling: What protocols mitigate risks during experimental work?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Collect halogenated waste separately per EPA guidelines .
- Spill Management: Absorb powders with vermiculite; avoid water to prevent dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
